2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(3-phenylpropyl)acetamide
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Overview
Description
2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with a methoxymethyl group, a pyrrolidine ring, and a phenylpropyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidine core, followed by the introduction of the methoxymethyl and pyrrolidine groups. The final step involves the acylation of the pyrimidine derivative with 3-phenylpropyl acetamide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of 2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N4O3 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C21H28N4O3/c1-28-16-18-14-20(27)25(21(23-18)24-12-5-6-13-24)15-19(26)22-11-7-10-17-8-3-2-4-9-17/h2-4,8-9,14H,5-7,10-13,15-16H2,1H3,(H,22,26) |
InChI Key |
RAEPVSRALVSUJB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NCCCC3=CC=CC=C3 |
Origin of Product |
United States |
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